molecular formula C20H9Br2HgNa2O6 B087015 Mercurochrome CAS No. 129-16-8

Mercurochrome

Cat. No.: B087015
CAS No.: 129-16-8
M. Wt: 751.7 g/mol
InChI Key: KQSRXDXJGUJRKE-UHFFFAOYSA-L
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Description

Synthesis Analysis

Mercurochrome is synthesized by combining dibromofluorescein with mercuric acetate and sodium hydroxide . Alternatively, it can be synthesized using mercuric acetate in combination with sodium dibromofluorescein .


Molecular Structure Analysis

This compound is a green crystalline compound composed of mercuric acetate dibromide fluorescein . It forms a red aqueous solution that fluoresces a bright yellow-green .


Chemical Reactions Analysis

The interaction of this compound with free thiols in low molecular weight peptides and in proteins has been investigated . It was found that the commercial product itself is a heterogeneous mixture of moderate chemical stability, which may contain precipitated Hg salts depending on storage time and conditions .


Physical and Chemical Properties Analysis

This compound is soluble in water and slightly soluble in ethanol . It has a molar mass of 750.658 g·mol −1 .

Scientific Research Applications

  • Solar Energy Conversion : Mercurochrome has been identified as an efficient organic dye photosensitizer for solar cells. A study found it achieved a 2.5% solar energy conversion efficiency with significant photon-to-electron conversion capabilities, highlighting its potential in renewable energy applications (Hara et al., 2000).

  • Microscopy and Tissue Staining : In microscopy, this compound has been used to stain tissues, providing electron opacity and fluorescence properties. This is valuable for examining structural components in both fluorescence and electron microscopy (Ferrer et al., 1983).

  • Preoperative Preparation : A study investigated the application of this compound in preoperative preparation for surgeries like hypospadias repair in children. It aimed to reduce infection rates and consequent fistula formation (Ratan et al., 2001).

  • DNA Interaction Studies : Research into the interaction of this compound with DNA has been conducted to understand its effects on DNA structure and its potential toxic effects on living organisms. This study is significant for drug discovery and understanding this compound's long-term impacts (Sethi et al., 2013).

  • Dye-Sensitized Solar Cells : Studies have investigated the use of this compound as a sensitizer in dye-sensitized solar cells, focusing on electron transport properties in these cells. This research is crucial for the development of more efficient solar cells (Wu et al., 2007).

  • Indicator in Chemical Analysis : this compound has been used as an indicator in acid-alkali titrations due to its fluorescence properties, which change during neutralization reactions (Airan, 1947).

  • Forensic Science : In forensic science, this compound has been applied for enhancing the fluorescence of latent bloody footprints, aiding in criminal investigations (Liang et al., 1992).

  • Nerve-Blocking Studies : this compound has been analyzed for its nerve-blocking action, offering insights into neuropharmacology and the effects of certain reagents on nerve function (Marquis, 1978).

  • Photosensitizer in Photochemistry : Its role as a photosensitizer for singlet oxygen reactions has been explored, demonstrating its utility in photochemical processes (Gollnick & Held, 1990).

  • Moisture Sensing : this compound has been used in creating air moisture sensing materials, utilizing its phosphorescence properties in response to humidity changes (Costa-Fernández & Sanz-Medel, 2000).

Safety and Hazards

Mercurochrome is toxic by ingestion and inhalation due to its mercury content . It has been withdrawn from the market in many countries due to the risk of mercury poisoning .

Future Directions

While Mercurochrome has been withdrawn from many markets due to safety concerns, research into metal-containing compounds for medical applications continues . These compounds are currently in clinical development for the treatment of cancer, malaria, and neurodegenerative diseases .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Mercurochrome involves the reaction between merbromin and mercuric oxide.", "Starting Materials": [ "Merbromin", "Mercuric oxide" ], "Reaction": [ "Dissolve merbromin in distilled water to form a solution.", "Add mercuric oxide to the solution and stir until a red precipitate forms.", "Filter the precipitate and wash it with distilled water.", "Dry the precipitate at room temperature to obtain Mercurochrome." ] }

CAS No.

129-16-8

Molecular Formula

C20H9Br2HgNa2O6

Molecular Weight

751.7 g/mol

IUPAC Name

disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-3-oxido-6-oxoxanthen-4-yl]mercury;hydrate

InChI

InChI=1S/C20H9Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;;;/h1-7,24H,(H,25,26);;;;1H2/q;;2*+1;/p-2

InChI Key

KQSRXDXJGUJRKE-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+]

129-16-8

physical_description

Iridescent green, odorless solid. Soluble in water;  [Hawley] Deep green solid;  [MSDSonline]

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

solubility

In ethyleneglycol monomethyl ether, 9 mg/ml;  in ethanol, 10 mg/ml, 25 °C.
In water, 20 mg/ml, 25 °C.

Synonyms

Merbromin
Merbromine
Mercurochrome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mercurochrome
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Mercurochrome
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Mercurochrome
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Customer
Q & A

Q1: What is the molecular formula and weight of mercurochrome?

A1: this compound has the molecular formula C20H8Br2HgNa2O6 and a molecular weight of 750.63 g/mol. []

Q2: How does this compound interact with its target and what are the downstream effects?

A2: this compound's mechanism of action is not fully understood, but research suggests it involves binding to thiol groups of proteins in microorganisms. [] This interaction can inhibit enzymatic activity and disrupt cellular processes, ultimately leading to microbial death.

Q3: Are there spectroscopic data available for this compound?

A3: Yes, this compound exhibits a red shift in its absorption maximum when interacting with certain enzymes, indicating changes in its electronic environment. [] This spectral shift is similar to that observed when this compound is dissolved in non-polar solvents. Additionally, fluorescence quenching of this compound has been used to detect beta-lactam antibiotics. []

Q4: What is known about the stability of this compound solutions?

A4: this compound solutions can be contaminated by bacteria, highlighting the importance of proper storage and handling. [] Studies have shown contamination of both this compound and chlorhexidine-cetrimide solutions in hospital settings.

Q5: Does this compound exhibit any catalytic properties?

A5: While this compound is primarily known for its antiseptic properties, no studies in the provided research specifically address its potential catalytic applications.

Q6: Has computational chemistry been used to study this compound?

A6: None of the provided research articles mention the use of computational chemistry techniques to study this compound.

Q7: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A10: Research indicates that this compound can be absorbed systemically following topical application, particularly in neonates. [, ] High organ mercury levels have been reported in infants treated with this compound for omphalocele, highlighting the risk of toxicity. []

Q8: How effective is this compound in treating fungal keratitis?

A11: Studies show that staining corneal scraping specimens with a 2% this compound solution can effectively diagnose fungal keratitis. [] This method demonstrates higher sensitivity, specificity, and accuracy compared to KOH-based smear techniques.

Q9: What is the efficacy of this compound in managing large exomphalos?

A12: While historically used, the topical application of this compound for large exomphalos has shown potential for systemic absorption and mercury poisoning in neonates. [] Careful monitoring of blood and urine mercury levels is crucial if used in this context.

Q10: What are the potential toxicological effects of this compound?

A14: this compound's mercury content raises concerns about its safety profile. [] Systemic absorption can lead to mercury poisoning, particularly in neonates. Symptoms may include skin peeling, edema, fever, and organ damage. [, ]

Q11: Are there any known biomarkers for monitoring this compound toxicity?

A15: Monitoring blood and urine mercury levels is crucial for assessing potential this compound toxicity. [] Elevated levels indicate systemic absorption and potential for organ damage.

Q12: What is the environmental impact of this compound disposal?

A17: As an organomercuric compound, improper disposal of this compound can contribute to environmental mercury pollution. [] Specific guidelines for environmentally responsible disposal should be followed.

Q13: Can this compound elicit immunological responses?

A20: Research suggests that this compound can act as a contact allergen, causing allergic contact dermatitis in some individuals. [, , , ] Patch testing can be used to diagnose this compound allergy.

Q14: Does this compound interact with drug transporters or metabolizing enzymes?

A14: The provided research does not provide details on interactions between this compound and drug transporters or metabolizing enzymes.

Q15: What is known about the biocompatibility and biodegradability of this compound?

A15: While this compound was historically used as a topical antiseptic, its biocompatibility and biodegradability are not extensively discussed in the provided research.

Q16: What are the alternative antiseptics to this compound?

A23: The research mentions several alternative antiseptics, including povidone-iodine (Betadine), silver sulfadiazine (Silvadene), and chlorhexidine-cetrimide. [, , ]

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